Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) phosphate
Description
Historical Context and Research Development
Fluorinated surfactants emerged in the mid-20th century, driven by industrial demand for stable, oil-repellent materials. The synthesis of ammonium bis(nonacosafluorohexadecyl) phosphate aligns with advancements in electrochemical fluorination (ECF) and telomerization techniques, which enabled the production of long-chain perfluoroalkyl substances (PFAS). Early applications focused on firefighting foams and industrial coatings, leveraging the compound’s ability to reduce surface tension in aqueous and nonpolar media.
The development of phosphate-based fluorosurfactants, including this compound, gained momentum in the 1990s as alternatives to sulfonate-based PFAS, which faced regulatory scrutiny due to environmental persistence. Research in the 2000s highlighted its utility in carbon dioxide (CO₂) microemulsions, where it stabilized water-in-CO₂ systems for green chemistry applications. Despite these advances, synthesis remains challenging due to the need for precise control over fluorocarbon chain length and phosphate esterification.
Classification within Fluorinated Phosphate Surfactant Family
This compound belongs to the anionic phosphate diester subclass of fluorinated surfactants, distinguished by its:
- Dual perfluoroalkyl chains : The two C₁₆F₃₃ groups provide unparalleled oleophobicity and thermal stability compared to mono-alkyl or hybrid fluorocarbon-hydrocarbon variants.
- Ammonium counterion : Enhances solubility in polar solvents while maintaining compatibility with nonpolar systems.
- Structural similarity to DiPAPs : It shares functional parallels with di-polyfluoroalkyl phosphates (DiPAPs), such as ammonium bis(perfluorohexadecyl) phosphate (CAS 93776-23-9), but differs in chain length and branching.
Comparison to Other Fluorinated Surfactants
- Sulfonates (e.g., PFOS) : Less resistant to hydrolysis but easier to synthesize.
- Carboxylates (e.g., PFOA) : Higher biodegradability but inferior surface activity.
- Hybrid surfactants : Combine fluorocarbon and hydrocarbon chains for balanced properties but lack the chemical stability of fully fluorinated systems.
Significance in Materials Science and Environmental Research
Materials Science Applications
- Microemulsions : Enables stabilization of water-in-CO₂ systems for supercritical fluid applications, such as polymer synthesis and nanoparticle fabrication.
- Coatings and Films : Used in anti-fouling coatings for textiles and membranes due to its low surface energy (∼15 mN/m).
- Micelle Formation : Forms reverse micelles in nonpolar solvents, facilitating drug delivery and catalysis.
Environmental Research Considerations
- Persistence : The C–F bond’s strength (∼485 kJ/mol) renders the compound resistant to hydrolysis, UV degradation, and microbial breakdown, leading to long-term environmental accumulation.
- Bioaccumulation Potential : Studies on analogous PFAS suggest uptake in aquatic organisms, though specific data for this compound remain limited.
- Analytical Challenges : Detection requires advanced techniques like LC-MS/MS due to low volatility and high molecular weight.
Current Research Gaps and Opportunities
- Degradation Pathways : Limited understanding of abiotic/biotic degradation mechanisms under environmental conditions.
- Structure-Activity Relationships : Need for systematic studies linking chain length/branching to toxicity and bioaccumulation.
- Green Synthesis : Developing efficient routes to minimize byproducts, such as shorter-chain PFAS impurities.
- Alternative Formulations : Exploring biodegradable fluorinated surfactants with comparable performance.
Table 2: Priority Research Directions
Properties
CAS No. |
93777-13-0 |
|---|---|
Molecular Formula |
C32H12F58NO4P |
Molecular Weight |
1607.3 g/mol |
IUPAC Name |
azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) phosphate |
InChI |
InChI=1S/C32H9F58O4P.H3N/c33-5(34,7(37,38)9(41,42)11(45,46)13(49,50)15(53,54)17(57,58)19(61,62)21(65,66)23(69,70)25(73,74)27(77,78)29(81,82)31(85,86)87)1-3-93-95(91,92)94-4-2-6(35,36)8(39,40)10(43,44)12(47,48)14(51,52)16(55,56)18(59,60)20(63,64)22(67,68)24(71,72)26(75,76)28(79,80)30(83,84)32(88,89)90;/h1-4H2,(H,91,92);1H3 |
InChI Key |
YVHYEVBMNZJWKJ-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Parameter | Details |
|---|---|
| Compound Name | Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) phosphate |
| Molecular Formula | C32H12F58NO4P |
| Molecular Weight | 1607.3 g/mol |
| CAS Number | 93777-13-0 |
| Synonyms | Ammonium bis((perfluorotetradecyl)ethyl) phosphate, EINECS 298-041-4 |
| Structural Features | Two perfluorinated hexadecyl chains linked to phosphate, ammonium counterion |
The compound is characterized by its extensive perfluorination, which significantly influences its chemical stability, hydrophobicity, and surface activity.
Preparation Methods of this compound
General Synthetic Strategy
The preparation of this compound involves two major synthetic stages:
- Synthesis of the perfluorinated alkyl phosphate intermediate
- Formation of the ammonium salt by neutralization or ion exchange
The perfluorinated alkyl phosphate is typically prepared by phosphorylation of the corresponding perfluorinated alcohol derivative, followed by purification and subsequent ammonium salt formation.
Stepwise Preparation
Synthesis of Perfluorinated Alkyl Phosphate
- Starting from 1-hexadecanol derivatives heavily fluorinated (nonacosafluorohexadecyl alcohol), phosphorylation is achieved using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) under controlled low-temperature conditions to avoid decomposition.
- The reaction typically proceeds in anhydrous organic solvents like dichloromethane or tetrahydrofuran.
- The phosphate monoester or diester intermediate is isolated after aqueous workup and purification by column chromatography or recrystallization.
Formation of Ammonium Salt
- The phosphate intermediate is then neutralized with an aqueous or alcoholic solution of ammonia or ammonium hydroxide.
- Careful pH control is essential to ensure complete formation of the ammonium salt without hydrolysis or side reactions.
- The reaction mixture is stirred at ambient or slightly elevated temperatures until the ammonium bis(phosphate) salt precipitates or is ready for isolation.
- The product is purified by filtration, washing, and drying under vacuum.
Alternative Preparation Routes
- Ion exchange methods can be employed where the phosphate acid form is passed through an ammonium-form ion exchange resin to obtain the ammonium salt.
- Direct synthesis by reaction of perfluorinated alkyl phosphate chlorides with ammonia gas under controlled conditions is also reported for related compounds, though specific data for this compound is limited.
Analytical and Purification Considerations
- Due to the high molecular weight and fluorine content, characterization is typically performed by nuclear magnetic resonance (NMR) spectroscopy, particularly ^19F NMR, alongside ^1H and ^31P NMR.
- Mass spectrometry (MS) and infrared spectroscopy (IR) confirm molecular structure and functional groups.
- Purity is assessed by chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) with fluorine-selective detectors.
- The compound’s physical state and purity are critical for its intended applications, necessitating rigorous purification protocols.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Phosphorylation | Perfluorinated alcohol + POCl3 or P2O5, DCM, 0-5°C | Controlled low temperature to prevent degradation |
| Workup and Purification | Aqueous quench, extraction, chromatography | Removal of unreacted reagents and byproducts |
| Ammonium Salt Formation | Aqueous ammonia or ammonium hydroxide, ambient temp | pH control critical to avoid hydrolysis |
| Isolation and Drying | Filtration, washing, vacuum drying | Obtain pure ammonium bis(phosphate) salt |
Research Findings and Literature Insights
- The compound’s preparation is documented in chemical databases such as PubChem, which provides molecular descriptors and identifiers but limited synthetic details.
- Patent literature on related ammonium salts and perfluorinated phosphate compounds suggests that the key challenge lies in handling the highly fluorinated intermediates and controlling reaction conditions to maintain molecular integrity.
- Research on analogous fluorinated phosphate esters highlights the importance of anhydrous conditions and temperature control during phosphorylation to maximize yield and purity.
- Studies on ammonium salt formation emphasize the role of stoichiometric ammonium sources and the avoidance of excess water to prevent hydrolysis and decomposition.
Chemical Reactions Analysis
Types of Reactions
Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the phosphorus atom.
Substitution: The fluorinated alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphate esters, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) phosphate has a wide range of scientific research applications:
Chemistry: Used as a surface-modifying agent to enhance the properties of various materials, including polymers and coatings.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Industry: Widely used in the production of water-repellent and oil-repellent coatings, adhesives, and surface treatments.
Mechanism of Action
The mechanism of action of ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) phosphate involves its interaction with molecular targets and pathways. The compound’s fluorinated alkyl groups contribute to its hydrophobicity and chemical resistance, allowing it to modify surface properties effectively. The phosphate group can interact with various substrates, enhancing adhesion and stability.
Comparison with Similar Compounds
Structural Variations in Fluorinated Chains
Ammonium bis(heptadecafluorodecyl) phosphate (CAS: 93776-20-6)
- Molecular Formula : C₁₀H₄F₁₇O₄P·2NH₄⁺
- Molecular Weight : ~650 g/mol (estimated)
- Key Difference : Shorter perfluorinated chain (17 fluorine atoms) reduces molecular weight and environmental persistence compared to the target compound. However, it offers lower thermal stability and surface activity .
Diammonium tritriacontafluorooctadecyl phosphate (CAS: 93857-48-8)
- Molecular Formula : C₁₈H₆F₃₃O₄P·2NH₄⁺
- Molecular Weight : 978.22 g/mol
- Key Difference : Extended fluorinated chain (33 fluorine atoms) increases hydrophobicity and thermal stability but raises bioaccumulation concerns .
Ammonium bis(2-(N-ethyl(heptadecafluorooctane)sulphonylamino)ethyl) phosphate (CAS: 70407-12-4)
- Molecular Formula : C₂₄H₂₂F₃₄N₃O₈PS₂
- Molecular Weight : 1221.50 g/mol
- Key Difference: Incorporates sulfonamide and ethylamino groups, enhancing chemical stability but increasing molecular complexity. The sulfonyl group alters solubility, favoring non-polar solvents .
Functional Group Comparisons
| Compound Name | Functional Group | Molecular Weight (g/mol) | Fluorine Atoms | Key Property |
|---|---|---|---|---|
| Target Compound | Phosphate | 878.20 | 29 | High solubility in polar solvents |
| Scotchban FC 807 | Sulfonyl | 1221.50 | 34 | Superior chemical stability |
| Diammonium 3-(perfluorohexadecyl)-2-hydroxypropyl phosphate | Phosphate + hydroxyl | 1008.25 | 33 | Enhanced hydrogen bonding capability |
- Phosphate vs. Sulfonyl: Phosphate groups (as in the target compound) improve solubility in aqueous systems, whereas sulfonyl derivatives (e.g., Scotchban FC 807) excel in non-polar applications like stain-resistant coatings .
- Hydroxyl Additions : Compounds with hydroxyl groups (e.g., diammonium 3-(perfluorohexadecyl)-2-hydroxypropyl phosphate) exhibit stronger intermolecular interactions, useful in adhesive formulations .
Environmental and Regulatory Considerations
- Target Compound : Registered under EINECS 299-182-4 (CAS: 93857-48-8) with compliance data up to 2018 . Longer perfluorinated chains (C16) raise bioaccumulation risks, aligning with stricter regulations on per- and polyfluoroalkyl substances (PFAS).
- Shorter-Chain Alternatives : Compounds like ammonium bis(heptadecafluorodecyl) phosphate (C10) are being developed to meet EPA guidelines, offering reduced environmental persistence but compromised performance .
Biological Activity
Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16-nonacosafluorohexadecyl) phosphate is a quaternary ammonium salt characterized by its extensive perfluorinated alkyl chain. This compound is notable for its unique structure and potential biological activities. The following sections will explore its biological activity through various studies and data.
- Molecular Formula: C34H20F54NO6P
- Molecular Weight: 1595.41 g/mol
- CAS Number: 94231-56-8
Quaternary ammonium salts (QAS) like ammonium bis(3-nonacosafluorohexadecyl) phosphate exhibit a broad spectrum of biological activities. The mechanism typically involves the interaction of the positively charged quaternary nitrogen with phospholipid membranes. This interaction disrupts membrane integrity and alters physiological functions:
- Membrane Disruption: The hydrophobic tail of the QAS penetrates the lipid bilayer.
- Increased Surface Pressure: This leads to a transition from a liquid to a liquid crystalline state in the membrane.
- Loss of Functionality: Essential osmoregulatory functions are compromised due to membrane destabilization .
Biological Activity Overview
The biological activities of ammonium bis(3-nonacosafluorohexadecyl) phosphate include:
- Antibacterial Activity: Effective against both Gram-positive and Gram-negative bacteria. The length of the alkyl chain influences its efficacy; typically chains of 12-16 carbons show optimal activity .
- Antifungal Activity: Exhibits antifungal properties by altering surface charges on fungal membranes which facilitates penetration without disrupting the membrane structure .
- Antiviral Activity: Some studies suggest potential antiviral properties; however more research is needed to confirm these effects.
Table 1: Biological Activity Summary
| Activity Type | Mechanism Description | Efficacy Range |
|---|---|---|
| Antibacterial | Disruption of bacterial cell membranes | Gram-positive: High; Gram-negative: Moderate |
| Antifungal | Charge alteration on fungal surfaces | Effective against yeasts and filamentous fungi |
| Antiviral | Hypothetical mechanism involving membrane interaction | Needs further validation |
Table 2: Comparative Efficacy of QAS
| Compound Name | Gram-positive Efficacy | Gram-negative Efficacy | Antifungal Efficacy |
|---|---|---|---|
| Ammonium bis(3-nonacosafluorohexadecyl) phosphate | High | Moderate | High |
| Hexadecyltrimethylammonium Bromide (CTAB) | Very High | Low | Moderate |
| Dodecyltrimethylammonium Bromide (DTAB) | High | Moderate | Low |
Case Studies
- Study on Antimicrobial Properties : A study published in PMC demonstrated that QAS compounds showed significant antimicrobial activity at concentrations near their Minimum Inhibitory Concentration (MIC). The study highlighted that longer alkyl chains generally enhance biocidal activity against specific bacterial strains .
- Research on Membrane Interaction : Another research article detailed how QAS disrupts the phospholipid bilayer in bacterial cells leading to cell lysis. This study emphasized that the structural characteristics of the compound significantly influence its interaction with microbial membranes .
- Potential Applications in Pharmaceuticals : Recent reviews have discussed the potential applications of ammonium amphiphiles in drug delivery systems due to their ability to interact with biological membranes effectively .
Q & A
(Basic) What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
Synthesis involves multi-step organic reactions. A common approach includes:
Fluorinated alkyl chain preparation : Use telomerization or electrochemical fluorination to generate the perfluorinated hexadecyl chain.
Phosphate esterification : React the fluorinated alcohol with phosphorus oxychloride (POCl₃) under anhydrous conditions, followed by neutralization with ammonium hydroxide to form the ammonium salt .
Purification : Employ column chromatography or recrystallization in fluorinated solvents (e.g., perfluorohexane) to isolate the product.
Optimization : Control reaction temperature (<50°C to prevent chain degradation) and stoichiometry (excess POCl₃ for complete esterification). Monitor purity via ¹⁹F NMR and high-resolution mass spectrometry (HRMS) .
(Basic) Which analytical techniques are critical for characterizing its structural and physicochemical properties?
Answer:
- Structural confirmation :
- ¹H/¹⁹F NMR : Resolve fluorine environments and verify ammonium counterion integration.
- FT-IR : Identify P=O (1240–1260 cm⁻¹) and P-O-C (1050–1100 cm⁻¹) stretches.
- Mass spectrometry : Use HRMS (ESI-negative mode) for exact mass verification (expected m/z ~978.001) .
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for fluorinated surfactants) .
(Advanced) How does the compound’s fluorinated structure influence its surfactant properties in mixed solvent systems?
Answer:
The perfluorinated hexadecyl chain imparts extreme hydrophobicity and reduces critical micelle concentration (CMC).
Methodological evaluation :
- Surface tension measurements : Use a tensiometer (Wilhelmy plate method) in water/fluorocarbon mixtures.
- Dynamic light scattering (DLS) : Measure micelle size distribution under varying pH and ionic strength.
- Molecular dynamics (MD) simulations : Model fluorocarbon-water interactions to predict micelle formation .
(Advanced) What experimental strategies can resolve contradictions in reported toxicity data across studies?
Answer:
Contradictions may arise from impurities (e.g., residual fluorotelomers) or assay variability.
Strategies :
- Purity verification : Use LC-MS to quantify trace impurities (<0.1% w/w).
- Standardized assays : Compare cytotoxicity (e.g., MTT assay) across multiple cell lines (HEK293, HepG2) under controlled conditions (pH 7.4, 37°C) .
- Environmental persistence : Conduct OECD 301B biodegradation tests to assess half-life discrepancies .
(Basic) What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods to minimize aerosol inhalation.
- Personal protective equipment (PPE) : Wear fluoropolymer-coated gloves and safety goggles.
- Storage : Keep in sealed containers under nitrogen at 4°C to prevent hydrolysis .
(Advanced) How can computational tools predict its environmental fate and interaction with biomolecules?
Answer:
- COMSOL Multiphysics : Model adsorption/desorption kinetics in soil-water systems using parameters like log Kow (estimated >8.0).
- Docking simulations : Predict binding affinity to serum albumin or lipid bilayers via AutoDock Vina.
- AI-driven analytics : Train neural networks on existing fluorochemical datasets to forecast bioaccumulation potential .
(Basic) What are its solubility profiles in polar vs. nonpolar solvents?
Answer:
- Polar solvents : Limited solubility in water (≤1 mg/mL); enhanced in methanol/water (1:1) with sonication.
- Nonpolar solvents : Highly soluble in perfluorinated solvents (e.g., FC-72) and fluorinated aromatics (e.g., hexafluorobenzene) .
(Advanced) How can researchers integrate this compound into advanced materials (e.g., liquid crystal displays or fuel cell membranes)?
Answer:
- Liquid crystal templates : Form lyotropic phases by mixing with fluorinated mesogens (e.g., perfluorodecalin) at 25–40°C.
- Proton-exchange membranes : Blend with Nafion® and characterize ionic conductivity via electrochemical impedance spectroscopy (EIS) .
(Advanced) What theoretical frameworks guide studies on its phase behavior in colloidal systems?
Answer:
- Flory-Huggins theory : Predict miscibility with hydrocarbon surfactants based on χ parameter calculations.
- DLVO theory : Assess colloidal stability by modeling van der Waals and electrostatic interactions in aqueous dispersions .
(Advanced) How does the phosphate moiety’s hydrolysis under acidic conditions impact its application longevity?
Answer:
Hydrolysis releases orthophosphate and fluorinated alcohols, reducing surfactant efficacy.
Mitigation strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
